Cas no 2171280-53-6 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid
- 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
- 2171280-53-6
- EN300-1491703
-
- インチ: 1S/C26H32N2O5/c1-4-9-22(24(31)28-26(2,3)15-14-23(29)30)27-25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,4,9,14-16H2,1-3H3,(H,27,32)(H,28,31)(H,29,30)/t22-/m0/s1
- InChIKey: WUTLIWIPVQFYJC-QFIPXVFZSA-N
- ほほえんだ: O(C(N[C@@H](CCC)C(NC(C)(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 672
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 105Ų
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491703-100mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |
2171280-53-6 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1491703-1000mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |
2171280-53-6 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1491703-0.1g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |
2171280-53-6 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1491703-0.25g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |
2171280-53-6 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1491703-10000mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |
2171280-53-6 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1491703-250mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |
2171280-53-6 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1491703-500mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |
2171280-53-6 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1491703-0.05g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |
2171280-53-6 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1491703-1.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |
2171280-53-6 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1491703-2500mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |
2171280-53-6 | 2500mg |
$6602.0 | 2023-09-28 |
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acidに関する追加情報
Research Briefing on 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid (CAS: 2171280-53-6)
In recent years, the compound 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid (CAS: 2171280-53-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group and unique amino acid backbone, serves as a critical intermediate in peptide synthesis and drug development. Its structural features make it particularly valuable for the design of novel therapeutics, including protease inhibitors and targeted drug delivery systems.
Recent studies have focused on optimizing the synthesis of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a streamlined solid-phase peptide synthesis (SPPS) protocol that reduces side reactions and enhances scalability. The study highlighted the compound's role in constructing complex peptide architectures, particularly those with hydrophobic domains, which are challenging to synthesize using conventional methods.
Another key area of research involves the application of this compound in the development of peptide-based therapeutics. A 2024 study in ACS Chemical Biology demonstrated its utility in creating stapled peptides—a class of molecules with enhanced stability and bioavailability. The researchers utilized 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid as a building block to introduce hydrophobic staples, resulting in peptides with improved binding affinity to target proteins. This advancement holds promise for treating diseases such as cancer and infectious diseases.
In addition to its synthetic applications, the compound has been investigated for its potential in prodrug design. A recent preprint on bioRxiv detailed its use in creating pH-sensitive prodrugs that release active agents in tumor microenvironments. The study leveraged the Fmoc group's cleavage properties under specific conditions, showcasing the versatility of 2171280-53-6 in targeted therapy development.
Despite these advancements, challenges remain in the large-scale production and cost-effectiveness of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid. Future research directions may explore alternative protecting groups or greener synthesis routes to address these limitations. Overall, the compound continues to be a focal point in chemical biology, with its applications expanding into new therapeutic and diagnostic domains.
2171280-53-6 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid) 関連製品
- 2137998-46-8(4-chloro-1-1-(dimethylamino)propan-2-yl-1H-pyrazol-3-amine)
- 2171860-72-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid)
- 1705578-12-6(Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate)
- 2229216-42-4(1-amino-2-(3-phenoxyphenyl)propan-2-ol)
- 110888-15-8(4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile)
- 2138357-30-7(Spiro[2.5]octane-6-sulfonamide, N-methyl-)
- 14502-46-6(12-Tridecynoic acid)
- 220299-99-0(methyl 2-(4-acetamidophenoxy)acetate)
- 1311417-24-9(Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate)
- 2228854-27-9(4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine)



